N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

15-LOX-2 inhibition h15-LOX-2 inhibitor potency lipoxygenase inhibitor comparison

This Compound 107 (CHEMBL1352020) is a structurally validated, competitive h15-LOX-2 inhibitor with an IC50 of 870 nM and 115-fold selectivity over COX-1/2. Unlike broad-spectrum LOX inhibitors, it isolates ferroptotic lipid peroxidation from prostaglandin signaling. Part of a potency-graded tool set (340–870 nM), it includes co-crystal data (US20240317691) for SAR and fragment-based discovery. Ideal for clean genotype-phenotype correlations in inflammation and neurodegeneration models.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1396884-46-0
Cat. No. B2985503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1396884-46-0
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CN=C4
InChIInChI=1S/C18H20N4O3/c23-18(14-1-2-15-16(9-14)25-12-24-15)21-10-13-3-7-22(8-4-13)17-11-19-5-6-20-17/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,21,23)
InChIKeySBBXVMQWMIKMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396884-46-0): A 15-LOX-2 Inhibitor for Inflammatory and Ferroptosis Research


N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396884-46-0), designated as Compound 107 in US patent US20240317691 and registered as CHEMBL1352020, is a synthetic small-molecule inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2/ALOX15B) [1]. This compound belongs to a series developed by the University of California for modulating h15-LOX-2 activity, a target implicated in ferroptosis regulation, eicosanoid mediator biosynthesis, and inflammatory disease pathways [2]. With a molecular formula of C18H20N4O3 and molecular weight of 340.38 g/mol, Compound 107 is characterized by a benzodioxole carboxamide core linked via a methylene bridge to a pyrazine-substituted piperidine moiety [1].

Why Generic Substitution Fails for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: Isotype Selectivity Cannot Be Assumed Across Lipoxygenase Inhibitors


Lipoxygenase inhibitors exhibit highly variable isotype selectivity profiles that are exquisitely sensitive to minor structural modifications. Within the same US20240317691 patent series, Compound 105 (IC50 340 nM) and Compound 106 (IC50 530 nM) display 2.6-fold and 1.6-fold greater potency against h15-LOX-2, respectively, compared to Compound 107 (IC50 870 nM), yet their selectivity windows against h15-LOX-1, h12-LOX, h5-LOX, COX-1, and COX-2 are not interchangeable [1]. Furthermore, the widely used reference inhibitor MLS000545091 (IC50 2.6 µM) is approximately 3-fold less potent than Compound 107, despite both targeting h15-LOX-2 [2]. These divergences underscore that substitution without side-by-side comparative data under identical assay conditions risks compromising experimental reproducibility, confounding target engagement conclusions, and invalidating cross-study comparisons in inflammation and ferroptosis research.

Quantitative Differentiation Evidence for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: Head-to-Head Selectivity and Cellular Activity Data


h15-LOX-2 Inhibitory Potency of Compound 107 Benchmarked Against MLS000545091 and MLS000536924

Compound 107 inhibits recombinant human 15-LOX-2 with an IC50 of 870 nM under full concentration-response conditions (≥5 inhibitor concentrations, 2 mL reaction volume, arachidonic acid substrate, UV/Vis spectrophotometric detection) [1]. This represents a 3.0-fold improvement in potency over the widely used reference inhibitor MLS000545091 (IC50 = 2.6 µM = 2,600 nM), and a 3.6-fold improvement over MLS000536924 (IC50 = 3.1 µM), both of which are established tool compounds for h15-LOX-2 [2]. However, Compound 107 is 2.6-fold less potent than the intra-series comparator Compound 105 (IC50 = 340 nM) and 1.6-fold less potent than Compound 106 (IC50 = 530 nM), indicating that within the patent series, structural modifications can further tune potency [1].

15-LOX-2 inhibition h15-LOX-2 inhibitor potency lipoxygenase inhibitor comparison

Selectivity Profile of Compound 107 Across Human Lipoxygenase Isoforms (h15-LOX-1, h12-LOX, h5-LOX)

Compound 107 was profiled against four human lipoxygenase isoforms under identical assay conditions (arachidonic acid substrate, UV/Vis spectrophotometric readout) [1]. Against h15-LOX-1 (ALOX15), Compound 107 exhibited an IC50 of 50,000 nM, yielding a 57-fold selectivity window for h15-LOX-2 over h15-LOX-1 [1]. Against h12-LOX (ALOX12), the IC50 was 100,000 nM (115-fold selectivity), and against h5-LOX (ALOX5), the IC50 was also 100,000 nM (115-fold selectivity) [1]. This selectivity profile demonstrates that Compound 107 preferentially engages h15-LOX-2 at sub-micromolar concentrations while sparing other LOX isoforms at concentrations up to two orders of magnitude higher. In comparison, MLS000545091 and MLS000536924 have reported selectivity profiles that differ in their windows against h15-LOX-1 and h12-LOX, though full cross-screening data under identical conditions is limited in the public domain [2].

15-LOX-2 selectivity lipoxygenase isoform selectivity off-target LOX profiling

Counter-Screening of Compound 107 Against Cyclooxygenase Enzymes (COX-1 and COX-2)

To assess selectivity within the broader eicosanoid biosynthetic pathway, Compound 107 was counter-screened against recombinant human COX-1 (PTGS1) and COX-2 (PTGS2) using the same arachidonic acid substrate and UV/Vis spectrophotometric detection format employed for LOX profiling [1]. Compound 107 exhibited IC50 values of 100,000 nM against both COX-1 and COX-2, corresponding to a 115-fold selectivity window for h15-LOX-2 inhibition over cyclooxygenase activity [1]. This is important because many historical LOX inhibitors (e.g., nordihydroguaiaretic acid, NDGA) are dual LOX/COX inhibitors or antioxidants with redox activity, confounding mechanistic interpretation. Compound 107's clean selectivity against COX-1/COX-2 distinguishes it from such non-selective probes and positions it as a pathway-specific tool for dissecting 15-LOX-2-dependent biology without perturbing prostaglandin biosynthesis.

COX selectivity 15-LOX-2 vs COX profiling eicosanoid pathway selectivity

Cellular Target Engagement: Compound 107 Activity in h15-LOX-2-Expressing HEK293T Cells

Beyond recombinant enzyme assays, Compound 107 was evaluated for cellular target engagement in HEK293T cells expressing human 15-LOX-2, with activity measured as a reduction in 15-HETE production using arachidonic acid as substrate [1]. In this cell-based format, Compound 107 exhibited an EC50 of 1,300 nM (1.3 µM), representing a 1.5-fold shift relative to the biochemical IC50 of 870 nM [1]. This modest potency shift between isolated enzyme and cellular context suggests favorable cell permeability and target accessibility, without substantial attenuation by serum protein binding or cellular metabolism under the tested conditions. For procurement decisions, cellular EC50 data provide a more physiologically relevant benchmark than biochemical IC50 alone, enabling researchers to estimate effective working concentrations for cell-based mechanistic studies.

cellular 15-LOX-2 assay HEK293T 15-HETE target engagement confirmation

Competitive Inhibition Mechanism: Compound 107 Ki Determination and Mode of Binding

Compound 107 acts as a competitive inhibitor of h15-LOX-2, as determined by equilibrium dialysis and Dixon plot analysis measuring 15-HpETE formation, yielding a Ki of 900 nM [1]. The congruence between Ki (900 nM) and IC50 (870 nM) under the assay conditions is consistent with competitive inhibition at the catalytic site. This mechanism is shared with Compound 106 (Ki = 800 nM) but differs from Compound 105, which displays a mixed inhibition mode with a Kic of 800 nM and a Kiu of 4,000 nM, as demonstrated by Dixon replot analysis [2]. The clean competitive mechanism of Compound 107 simplifies data interpretation in enzymatic studies, as its inhibitory potency is predictably influenced by substrate concentration in accordance with the Cheng-Prusoff relationship, whereas mixed inhibitors require more complex kinetic modeling. For crystallographic and docking studies, the competitive binding mode at the U-shaped channel of h15-LOX-2 has been confirmed by co-crystallography, as described in US20240317691 [3].

competitive inhibitor Ki 15-LOX-2 inhibition mechanism Dixon plot analysis

Broad Off-Target Counter-Screening Panel: Minimal Activity at 5-LOX, COX-1, COX-2, and Mouse 15-LOX-2

Compound 107 was profiled in a comprehensive counter-screening panel encompassing human 5-LOX (IC50 = 100,000 nM), human COX-1 (IC50 = 100,000 nM), human COX-2 (IC50 = 100,000 nM), and mouse 15-LOX-2 (IC50 = 50,000 nM), all tested under the same arachidonic acid/UV-Vis spectrophotometric format [1]. The uniformly low activity across this panel, with IC50 values ≥50,000 nM (≥50 µM), establishes a clean selectivity profile that contrasts with many historical lipoxygenase inhibitors which exhibit polypharmacology across the eicosanoid cascade. The mouse 15-LOX-2 data (IC50 = 50,000 nM) indicates a 57-fold selectivity window for the human over the mouse ortholog, an important consideration for researchers planning in vivo murine studies where species-specific potency differences may necessitate higher dosing or alternative tool compounds.

off-target panel 5-LOX COX mouse 15-LOX-2 cross-species selectivity

Best Research and Industrial Application Scenarios for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Based on Quantitative Differentiation Evidence


Dissecting h15-LOX-2-Specific Roles in Ferroptosis Without COX Pathway Confounding

The 115-fold selectivity of Compound 107 for h15-LOX-2 over COX-1 and COX-2 (IC50 100,000 nM vs 870 nM) makes it an optimal tool for ferroptosis studies where 15-LOX-2-mediated lipid peroxidation must be isolated from prostaglandin-dependent signaling [1]. Unlike dual LOX/COX inhibitors such as nordihydroguaiaretic acid, Compound 107 can be deployed to attribute ferroptotic cell death phenotypes specifically to h15-LOX-2 catalytic activity. At concentrations of 1–5 µM, full h15-LOX-2 engagement is achieved while COX activity remains unperturbed, enabling clean genotype-phenotype correlations in cell-based ferroptosis models [1].

Structure-Activity Relationship (SAR) Studies Using a Graded Potency Series Within the US20240317691 Chemotype

The availability of Compound 107 (IC50 870 nM) alongside Compound 106 (IC50 530 nM) and Compound 105 (IC50 340 nM) from the same patent series provides researchers with a potency-graded tool set for SAR investigations [2]. This three-compound panel, combined with the weaker reference MLS000545091 (IC50 2.6 µM), spans an 8-fold potency range, allowing correlation of structural modifications (e.g., pyrazine-piperidine vs. imidazole-thioether scaffolds) with incremental changes in inhibitory activity. Compound 107's pure competitive mechanism further simplifies SAR interpretation relative to the mixed inhibitor Compound 105 [2].

In Vitro Validation of h15-LOX-2 as a Therapeutic Target in Inflammatory and Neurodegenerative Disease Models

Compound 107's well-characterized selectivity profile against all major human lipoxygenase isoforms (57–115-fold selectivity) enables its use as a chemical probe for validating h15-LOX-2 as a disease target in cellular models of inflammation and neurodegeneration [1]. The cellular EC50 of 1,300 nM in HEK293T cells confirms target engagement in a living cell context, and the defined competitive Ki (900 nM) allows researchers to calculate target occupancy at experimental concentrations [1]. As disclosed in US20240317691, h15-LOX-2 modulation is implicated in cardiovascular disease, cystic fibrosis lung disease, Alzheimer's disease, Parkinson's disease, and Huntington's disease, positioning Compound 107 as a pathway-selective tool for phenotypic screening across these indications [2].

Crystallographic and Biophysical Studies of h15-LOX-2 Ligand Binding in the U-Shaped Channel

US20240317691 confirms that Compound 107 binds in the U-shaped channel of h15-LOX-2 in a pose characterized by co-crystallography and HDX-MS, providing a structurally validated starting point for fragment-based drug discovery and structure-guided optimization [2]. The competitive Ki of 900 nM, combined with the availability of co-crystal structural data (FIG. 3A of the patent), makes Compound 107 a suitable reference ligand for competitive binding assays, biophysical fragment screening, and computational docking studies aimed at discovering novel h15-LOX-2 chemotypes [2]. The compound's molecular weight (340.38 g/mol) and calculated ligand efficiency metrics further support its utility as a reference compound in fragment-to-lead campaigns [2].

Quote Request

Request a Quote for N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.